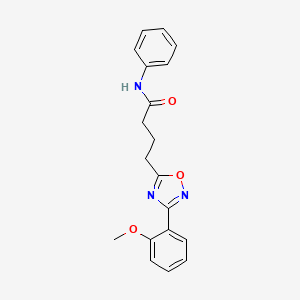
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide, also known as CHS-828, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer. In
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide is not fully understood. However, it has been proposed that this compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), which is required for cellular metabolism. Inhibition of NAMPT by this compound leads to a depletion of NAD+ levels, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been shown to selectively target cancer cells while sparing normal cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is an important process for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide is its potent antiproliferative activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide. One potential direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the exploration of its potential in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the treatment of different types of cancer.
Méthodes De Synthèse
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide is synthesized by a multistep process starting from 2-hydroxy-7-methylquinoline. The synthesis involves the reaction of 2-hydroxy-7-methylquinoline with cyclohexyl isocyanate to form N-cyclohexyl-2-hydroxy-7-methylquinoline-3-carboxamide. This intermediate is then reacted with benzenesulfonyl chloride to form this compound.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide has been extensively studied in preclinical models for its anticancer properties. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including prostate, breast, lung, and colon cancer cells. This compound has also been shown to inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-17-12-13-18-15-19(23(26)24-22(18)14-17)16-25(20-8-4-2-5-9-20)29(27,28)21-10-6-3-7-11-21/h3,6-7,10-15,20H,2,4-5,8-9,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPHKJPZWZBRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
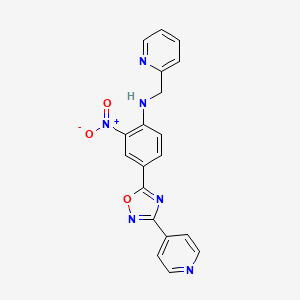
![3-chloro-N-(5-{[(furan-2-yl)methyl]sulfamoyl}-2-methoxyphenyl)benzamide](/img/structure/B7691898.png)
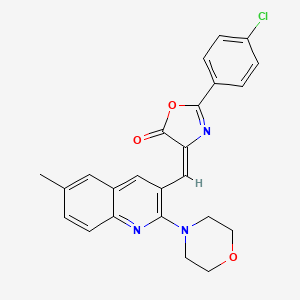
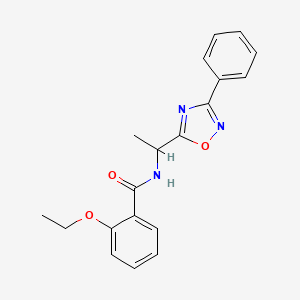
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
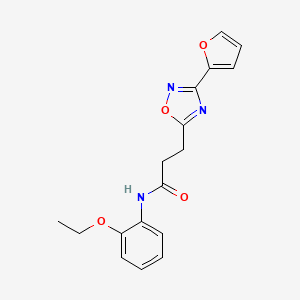
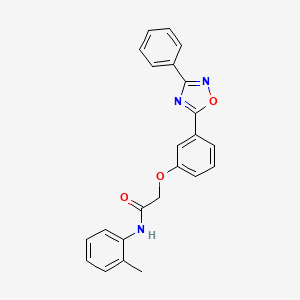

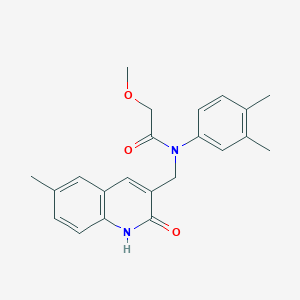
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)
![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)
![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
